molecular formula C7H11NO B1362713 Hexahydro-pyrrolizin-3-one CAS No. 32548-24-6

Hexahydro-pyrrolizin-3-one

Cat. No. B1362713
CAS RN: 32548-24-6
M. Wt: 125.17 g/mol
InChI Key: KSSXTPBFMJHPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydro-pyrrolizin-3-one is a chemical compound with the molecular formula C7H11NO . It is a heterocyclic compound that is an important building block in pharmaceutical and chemical synthesis.


Synthesis Analysis

Pyrrolizin-3-ones can be easily hydrogenated to their hexahydro (pyrrolizidin-3-one) derivatives in the presence of heterogeneous catalysts . Good diastereoselectivity (up to >97:3, depending on catalysts and solvent) can be achieved if the pyrrolizin-3-one is substituted at the 1- (or 7-) position(s), but the selectivity is reduced if both positions are substituted .


Molecular Structure Analysis

The IUPAC name for Hexahydro-pyrrolizin-3-one is hexahydro-3H-pyrrolo [1,2-a]pyrrol-3-one . The InChI code for this compound is 1S/C7H11NO/c9-7-4-3-6-2-1-5-8 (6)7/h6H,1-5H2 .


Chemical Reactions Analysis

The reaction of readily available (5R)-5-but-3-en-1-ylpyrrolidin-2-one with aryl bromides, chlorides, or triflates in the presence of Pd 2 (dba) 3, Xphos, and Cs 2 CO 3 in 1,4-dioxane at 120 °C affords (5R,7aR)-5-aryl hexahydropyrrolizidin-3-ones in good to high yields through a diastereoselective carboamination reaction .


Physical And Chemical Properties Analysis

Hexahydro-pyrrolizin-3-one has a molecular weight of 125.17 . It is a yellow liquid .

Scientific Research Applications

properties

IUPAC Name

1,2,5,6,7,8-hexahydropyrrolizin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-4-3-6-2-1-5-8(6)7/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSXTPBFMJHPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340669
Record name 3H-Pyrrolizin-3-one, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydro-pyrrolizin-3-one

CAS RN

32548-24-6
Record name 3H-Pyrrolizin-3-one, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydro-pyrrolizin-3-one
Reactant of Route 2
Hexahydro-pyrrolizin-3-one
Reactant of Route 3
Hexahydro-pyrrolizin-3-one
Reactant of Route 4
Hexahydro-pyrrolizin-3-one
Reactant of Route 5
Hexahydro-pyrrolizin-3-one
Reactant of Route 6
Hexahydro-pyrrolizin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.